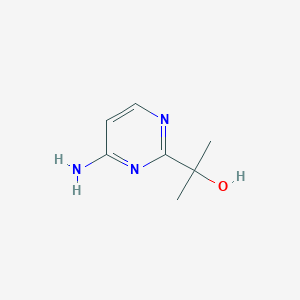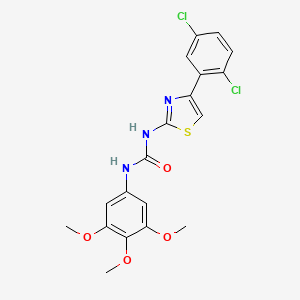![molecular formula C22H18ClFN4OS B2369578 2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1243061-78-0](/img/structure/B2369578.png)
2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
While the exact synthesis process for this specific compound is not detailed in the available literature, related compounds have been synthesized and studied . For instance, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly detailed in the available literature .Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds similar to 2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one demonstrate significant antimicrobial activity. For example, derivatives like 2-(substituted phenyl)-2-oxoethyl 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate have been tested against various microorganism strains and found to possess high antimicrobial efficacy (Yurttaş et al., 2016).
Anticancer Activity
Another significant application is in the field of anticancer research. Derivatives of thieno[3,2-d]pyrimidin, which include a piperazine unit, have been designed and synthesized as potential anticancer agents. These compounds are based on the structure of protein tyrosine kinase inhibitors, which are crucial in cancer treatment (Min, 2012). Additionally, some thieno[3,2-d]pyrimidine derivatives have been investigated for their antiproliferative activity against various human cancer cell lines, showing potential as anticancer agents (Mallesha et al., 2012).
Inhibitory Properties
Thieno[3,2-d]pyrimidine derivatives have also been identified as novel kinds of selective vascular endothelial growth factor receptor 3 (VEGFR3) inhibitors. This is crucial in the treatment of metastatic breast cancer, as these compounds inhibit the proliferation and migration of cancer cells by inactivating the VEGFR3 signaling pathway (Li et al., 2021).
Synthesis and Structural Analysis
Research has also focused on the synthesis and structural analysis of similar compounds. For instance, studies on the crystal structure of related compounds have provided insights into the molecular configuration and interactions, which are essential for understanding their pharmacological properties (Kang et al., 2015).
Neuropharmacological Properties
Additionally, studies have been conducted on derivatives like arylpiperazinylalkylthio thieno[2,3-d]pyrimidinone, which show high affinity and selectivity for 5-HT1A receptors, indicating potential neuropharmacological applications (Modica et al., 1997).
Safety and Hazards
Future Directions
Given the limited information available on this specific compound, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to the development of new drugs or therapies .
Properties
IUPAC Name |
2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(3-fluorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN4OS/c23-17-6-1-2-7-18(17)27-8-10-28(11-9-27)22-25-19-16(13-30-20(19)21(29)26-22)14-4-3-5-15(24)12-14/h1-7,12-13H,8-11H2,(H,25,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSFDYPOEMUDFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=CC=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid](/img/structure/B2369502.png)

![5-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2369504.png)

![(2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine](/img/structure/B2369506.png)


![Methyl (2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetate](/img/structure/B2369510.png)


![3-fluoro-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2369517.png)
